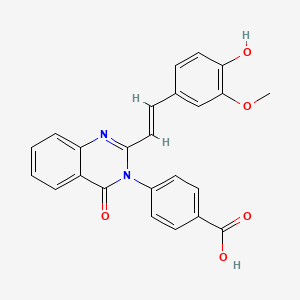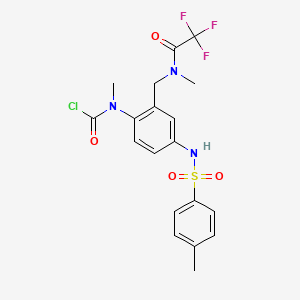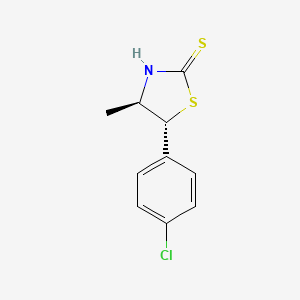
(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione is a chiral thiazolidine derivative This compound is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione typically involves the reaction of 4-chlorobenzaldehyde with L-cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomerically pure product.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism of action of (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The thiazolidine ring and chlorophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-one
- (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-sulfone
- (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-amine
Uniqueness
(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione is unique due to its thione functional group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific interactions with biological targets and contributes to its diverse range of applications.
Propiedades
Fórmula molecular |
C10H10ClNS2 |
|---|---|
Peso molecular |
243.8 g/mol |
Nombre IUPAC |
(4R,5R)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C10H10ClNS2/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m1/s1 |
Clave InChI |
QLKUAOWQVQATNE-MUWHJKNJSA-N |
SMILES isomérico |
C[C@@H]1[C@H](SC(=S)N1)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1C(SC(=S)N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
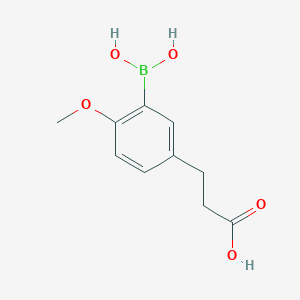
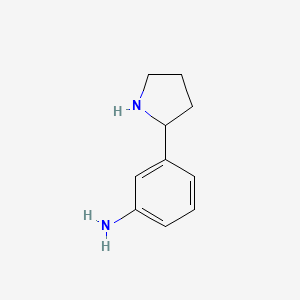
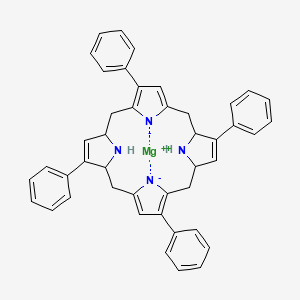
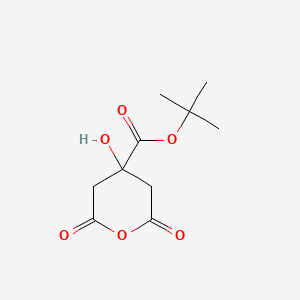


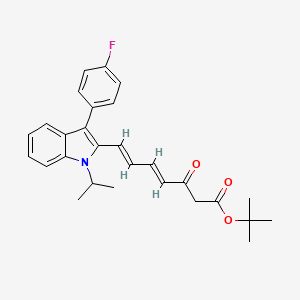
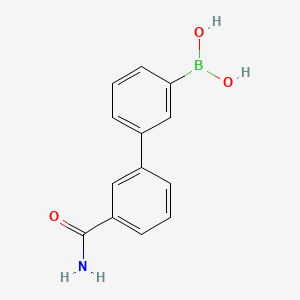
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
